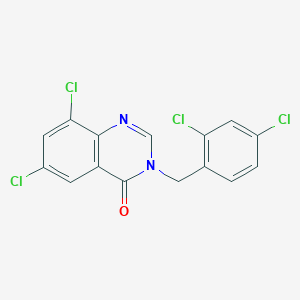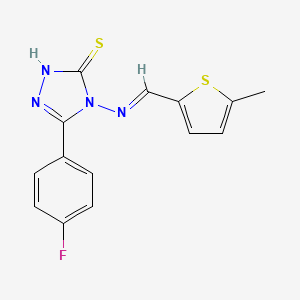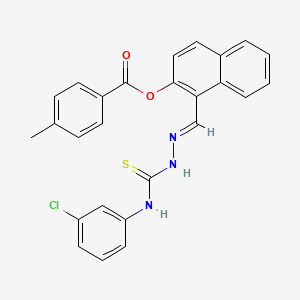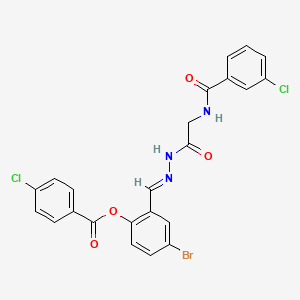
6,8-Dichloro-3-(2,4-dichlorobenzyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dicloro-3-(2,4-diclorobencil)-4(3H)-quinazolinona es un compuesto orgánico sintético que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6,8-Dicloro-3-(2,4-diclorobencil)-4(3H)-quinazolinona típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 2,4-diclorobencilamina y 6,8-dicloroquinazolinona.
Reacción de condensación: Los materiales de partida sufren una reacción de condensación en condiciones controladas, a menudo en presencia de un catalizador o bajo condiciones de reflujo.
Purificación: El producto resultante se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto deseado en alta pureza.
Métodos de Producción Industrial
Los métodos de producción industrial pueden involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos a menudo incluyen reactores de flujo continuo y sistemas automatizados para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
6,8-Dicloro-3-(2,4-diclorobencil)-4(3H)-quinazolinona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes para formar los correspondientes derivados de quinazolinona.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores para modificar los grupos funcionales.
Sustitución: Los átomos de halógeno en el compuesto se pueden sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Hidróxido de sodio, carbonato de potasio.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinazolinona con grupos funcionales adicionales, mientras que las reacciones de sustitución pueden introducir nuevos sustituyentes en las posiciones de halógeno.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6,8-Dicloro-3-(2,4-diclorobencil)-4(3H)-quinazolinona involucra su interacción con dianas moleculares y vías específicas. Estas pueden incluir:
Dianas Moleculares: Enzimas, receptores u otras proteínas a las que se une el compuesto.
Vías: Vías biológicas que están moduladas por el compuesto, lo que lleva a sus efectos observados.
Comparación Con Compuestos Similares
Compuestos Similares
6,8-Dicloroquinazolinona: Un compuesto relacionado con características estructurales similares.
2,4-Diclorobencilamina: Un precursor utilizado en la síntesis del compuesto objetivo.
Singularidad
6,8-Dicloro-3-(2,4-diclorobencil)-4(3H)-quinazolinona es único debido a su patrón de sustitución específico y la presencia de múltiples átomos de cloro, que pueden contribuir a sus propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
618443-50-8 |
|---|---|
Fórmula molecular |
C15H8Cl4N2O |
Peso molecular |
374.0 g/mol |
Nombre IUPAC |
6,8-dichloro-3-[(2,4-dichlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H8Cl4N2O/c16-9-2-1-8(12(18)4-9)6-21-7-20-14-11(15(21)22)3-10(17)5-13(14)19/h1-5,7H,6H2 |
Clave InChI |
QWUWLAGGZREEQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019935.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019937.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019943.png)




![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12019976.png)

![5-(4-(Methylthio)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019985.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12019991.png)
![N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12019998.png)
![ethyl 2-{2-(4-butoxyphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020001.png)

